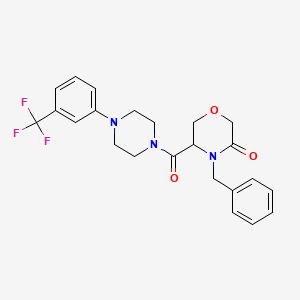
4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one is a useful research compound. Its molecular formula is C23H24F3N3O3 and its molecular weight is 447.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation into its biological activity.
Chemical Structure
The compound features a morpholine ring, a piperazine moiety, and a trifluoromethyl phenyl group, which contribute to its lipophilicity and potential bioactivity. The structural formula can be represented as follows:
The biological activity of this compound may be attributed to its ability to modulate various biological pathways. Specifically, the piperazine and morpholine structures are known to interact with neurotransmitter receptors and enzymes, potentially influencing central nervous system functions and metabolic processes.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems.
Antimicrobial Activity
Recent studies have shown that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with piperazine moieties have demonstrated activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data on the target compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Antineoplastic Activity
The compound's potential as an antineoplastic agent is supported by studies indicating that piperazine derivatives can affect oxidative phosphorylation in cancer cells . This mechanism may lead to reduced proliferation of tumor cells, although specific data on this compound's efficacy in cancer models remains to be established.
Study 1: Antimicrobial Evaluation
In a comparative study, several piperazine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications at the piperazine nitrogen significantly influenced activity, with some derivatives showing potent inhibition against pathogenic bacteria . Although the specific compound was not tested, the findings suggest that similar modifications could enhance the activity of this compound.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on related compounds, identifying key structural elements that contribute to enhanced biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl was associated with increased potency against certain bacterial strains . This insight could guide future modifications of the target compound to optimize its bioactivity.
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
4-benzyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3/c24-23(25,26)18-7-4-8-19(13-18)27-9-11-28(12-10-27)22(31)20-15-32-16-21(30)29(20)14-17-5-2-1-3-6-17/h1-8,13,20H,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYBPCFNRMOUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














